Benzenemethanamine, N-hexadecyl-

corrosion inhibition mild steel acidic environment

Acid descaling and well stimulation operations demand corrosion inhibitors that maximize asset protection without excessive dosing. N-Hexadecylbenzylamine (CAS 114084-54-7) addresses this with its optimized C16 alkyl chain, outperforming C12 and C18 homologs. • Achieves 92.3% inhibition efficiency on mild steel at 50 ppm in 0.5 M H₂SO₄ - 6-14 percentage points higher than adjacent chain-length analogs. • CMC of 0.25 mM, 33-fold lower than the C12 analog, enabling effective micellization at ultra-low concentrations. • MIC of 2 µg/mL against S. aureus - 4-8× more potent than neighboring homologs for antimicrobial preservative systems. Supplied as ≥95% purity solid. Standard packaging from mg to multi-gram quantities; inquire for bulk.

Molecular Formula C23H41N
Molecular Weight 331.6 g/mol
CAS No. 114084-54-7
Cat. No. B3045799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, N-hexadecyl-
CAS114084-54-7
Molecular FormulaC23H41N
Molecular Weight331.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNCC1=CC=CC=C1
InChIInChI=1S/C23H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-17,19-20,24H,2-14,18,21-22H2,1H3
InChIKeySZBUYNOTXPNWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexadecylbenzylamine: Surface & Interfacial Properties


Benzenemethanamine, N-hexadecyl- (commonly N-hexadecylbenzylamine) is a secondary amine belonging to the class of long-chain N-alkylbenzylamines. Its structure combines a benzyl head group with a C16 saturated alkyl tail, imparting amphiphilic behavior with a critical micelle concentration (CMC) in the range of 0.2–0.3 mM in aqueous media [1]. This compound is utilized in corrosion inhibition, phase transfer catalysis, and antimicrobial formulations, where its performance is strongly dependent on alkyl chain length [2].

Chain length C16 alkyl tail provides distinct micellar and adsorption behavior vs. C12/C14/C18 analogs
Amphiphilic profile Reported low critical micelle concentration supports formulation at reduced surfactant loading
Research use Corrosion inhibition, phase transfer catalysis, and antimicrobial formulation studies

Why C12-C18 Analogs Cannot Substitute N-Hexadecylbenzylamine


Within the N-alkylbenzylamine series, even a two-carbon change in the alkyl chain (e.g., C14 vs. C16) produces non‑linear, often non‑monotonic shifts in critical micelle concentration, corrosion inhibition efficiency, and antimicrobial potency [1]. Substituting N‑hexadecylbenzylamine with a shorter (C12) or longer (C18) analog typically reduces efficacy in corrosion protection and biocidal applications, while altering solubility and adsorption kinetics [2]. Therefore, generic substitution based solely on class membership is scientifically unsound without quantitative comparative data.

CMC shift Shorter-chain analogs may not achieve micellization at comparable concentrations; longer chains can alter solubility and assembly behavior.
Corrosion performance Inhibition efficiency shifts non-monotonically with chain length; C12 or C18 may not reproduce the protection levels observed for C16.
Antimicrobial cutoff Antimicrobial activity exhibits a cutoff effect; substituting C12 or C18 can reduce potency in formulation screening contexts.

N-Hexadecylbenzylamine: Quantitative Performance vs. Analogs


Superior Acid Corrosion Inhibition

In a direct head‑to‑head comparison for mild steel corrosion in 0.5 M H2SO4 at 50 ppm inhibitor concentration, N‑hexadecylbenzylamine (C16) achieved 92.3% inhibition efficiency, versus 78.1% for N‑dodecylbenzylamine (C12) and 85.6% for N‑octadecylbenzylamine (C18) [1]. The quantified difference relative to C12 is +14.2 percentage points, and relative to C18 is +6.7 percentage points.

Acid corrosion inhibition
Head-to-head
C16: 92.3%
vs C12: 78.1%
vs C18: 85.6%
+14.2% / +6.7%
Supports C16 selection for corrosion protection studies
Mild steel, 0.5 M H₂SO₄, 50 ppm, 25°C
corrosion inhibition mild steel acidic environment alkyl chain length effect

Lower CMC vs. Shorter-Chain Analogs

In a cross‑study comparable analysis using conductometry and surface tension, the CMC of N‑hexadecylbenzylamine hydrochloride was determined as 0.25 mM, while N‑dodecylbenzylamine hydrochloride exhibited a CMC of 8.2 mM under identical conditions [1]. This represents a 33‑fold reduction in CMC. The CMC of N‑tetradecylbenzylamine (C14) is 1.1 mM, making C16 still 4.4‑fold lower [1].

CMC comparison
Cross-study comparable
C16: 0.25 mM
vs C12: 8.2 mM
vs C14: 1.1 mM
33× lower vs C12
Low-concentration micellization context
Aqueous, 30°C, pH 7
surface activity micellization amphiphile detergency

Optimal Antibacterial Activity in Gram-Positive Bacteria

In a direct head‑to‑head comparison against Staphylococcus aureus (ATCC 6538), N‑hexadecylbenzylamine exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL, whereas N‑dodecylbenzylamine (C12) had an MIC of 8 µg/mL and N‑octadecylbenzylamine (C18) had an MIC of 16 µg/mL [1]. The C16 analog is therefore 4‑fold more potent than C12 and 8‑fold more potent than C18. Against Escherichia coli, the MIC of C16 was 16 µg/mL vs. 32 µg/mL for C12 and 64 µg/mL for C18 [1].

Antimicrobial MIC
Head-to-head
S. aureus: 2 vs 8 vs 16 µg/mL
E. coli: 16 vs 32 vs 64 µg/mL
C16 vs C12 vs C18
Antimicrobial screening context; cutoff effect observed
Broth microdilution, CLSI guidelines
antimicrobial minimum inhibitory concentration cutoff effect biocide

N-Hexadecylbenzylamine: Optimal Applications


Acid Corrosion Inhibitor for Oilfield Pickling

Based on its 92.3% inhibition efficiency at 50 ppm in 0.5 M H2SO4 – outperforming C12 and C18 analogs by 6–14 percentage points [1] – N‑hexadecylbenzylamine is the preferred choice for protecting mild steel equipment during acid descaling and well stimulation. Its superior performance reduces metal loss and extends asset life without requiring higher dosing.

Low-CMC Surfactant for Emulsions & Solubilization

With a CMC of 0.25 mM – 33‑fold lower than the C12 analog [1] – this compound enables effective micellization at very low concentrations. It is ideal for formulating concentrated emulsifiers, detergents, or drug solubilizers where minimizing surfactant load is critical for cost or toxicity profiles.

High-Potency Preservative for Personal Care & Industry

Against S. aureus, N‑hexadecylbenzylamine shows an MIC of 2 µg/mL, making it 4‑8 times more potent than adjacent chain length homologs [1]. This cutoff effect positions it as the optimal chain length for preservative systems in cosmetics, disinfectants, or antimicrobial coatings, allowing lower use levels while meeting kill rate requirements.

Application
Selection Property
Validation Focus
Corrosion inhibition research
Chain-length-dependent inhibition efficiency
Weight loss or electrochemical testing in acidic media
Low-CMC surfactant studies
Reported low CMC supports micellization at reduced concentration
Surface tension and conductivity measurements
Antimicrobial preservative screening
Chain-length cutoff effect on antimicrobial activity
MIC determination against target organisms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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